2-Methyl-1-(3-naphthalen-1-yloxypropyl)imidazole;oxalic acid
Overview
Description
2-Methyl-1-(3-naphthalen-1-yloxypropyl)imidazole;oxalic acid is a complex organic compound that combines the structural features of imidazole and naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-naphthalen-1-yloxypropyl)imidazole typically involves the reaction of 2-methylimidazole with 3-(naphthalen-1-yloxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-naphthalen-1-yloxypropyl)imidazole can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the imidazole ring.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
2-Methyl-1-(3-naphthalen-1-yloxypropyl)imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-naphthalen-1-yloxypropyl)imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The naphthalene moiety can interact with aromatic amino acids in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
1-(3-Naphthalen-1-yloxypropyl)imidazole: A closely related compound lacking the methyl group on the imidazole ring.
Naphthalene derivatives: Compounds with similar aromatic properties.
Uniqueness
2-Methyl-1-(3-naphthalen-1-yloxypropyl)imidazole is unique due to the combination of the imidazole and naphthalene moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-1-(3-naphthalen-1-yloxypropyl)imidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.C2H2O4/c1-14-18-10-12-19(14)11-5-13-20-17-9-4-7-15-6-2-3-8-16(15)17;3-1(4)2(5)6/h2-4,6-10,12H,5,11,13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUJTUMHTJHJKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCOC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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